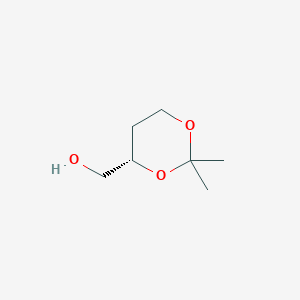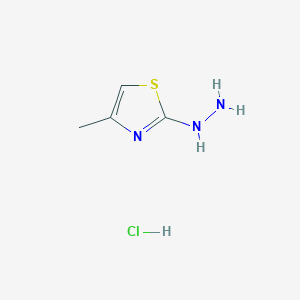
(S)-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanol, also known as methyl alcohol, is the simplest of a long series of organic compounds called alcohols. It consists of a methyl group (CH3) linked with a hydroxy group (OH). Methanol was formerly produced by the destructive distillation of wood. The modern method of preparing methanol is based on the direct combination of carbon monoxide gas and hydrogen in the presence of a catalyst .
Synthesis Analysis
Methanol can be synthesized from biomass-derived syngas using a thermodynamic model. The biomass-based syngas has a lower H2 content and higher CO2 than the typical syngas obtained from natural gas reforming which is used for the commercial methanol synthesis process .
Molecular Structure Analysis
Methanol is a clear liquid with polar properties, making it a good solvent. It is also highly flammable .
Chemical Reactions Analysis
Methanol synthesis is exothermic and favorable at higher pressures. To account for deviation at high operating pressures, correction coefficients from three equations of state, namely PR-EoS, are used .
Physical And Chemical Properties Analysis
Methanol is a clear, colorless liquid with a characteristic odor. It is highly flammable. Methanol is used to dissolve other chemical substances and mixes readily with water and many organic liquids .
Aplicaciones Científicas De Investigación
Heterogeneous Catalysis in Glycerol Conversion
The acid-catalyzed condensation of glycerol with aldehydes and ketones, including formaldehyde and acetone, highlights the utility of related dioxolane compounds in producing potential platform chemicals, such as [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. These compounds serve as precursors for derivatives like 1,3-propanediol, underlining their significance in renewable material conversion (Deutsch, Martin, & Lieske, 2007).
Asymmetric Synthesis
The compound has been evaluated as a chiral auxiliary in the asymmetric synthesis of α-hydroxy esters, demonstrating its role in achieving stereoselective outcomes. This application underscores the molecule's importance in enhancing the efficiency and selectivity of synthetic organic reactions (Jung, Ho, & Kim, 2000).
Transformation of Cyanoacetylenic Alcohols
In a study exploring the transformation of cyanoacetylenic alcohols, related dioxane compounds were involved in reactions leading to the formation of various nitrile and oxetane derivatives. These findings highlight the compound's versatility in organic synthesis and potential in creating structurally diverse molecules (Mal’kina et al., 2006).
Green Chemistry Approaches
The synthesis of related dioxane derivatives has been discussed with an emphasis on green chemistry principles, illustrating the compound's role in developing environmentally friendly synthetic methods. This research provides insights into sustainable approaches in chemical synthesis (Hu & Shan, 2020).
Structural Blocks in Synthesis
Methoxybenzylidene derivatives of dioxane compounds have been explored for their potential as structural blocks in synthesizing various structures. This application showcases the compound's utility in constructing complex molecules and enhancing synthetic versatility (Tetere, Rāviņa, Rijkure, & Zicāne, 2011).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Methanol is considered a future-proof fuel due to its versatility in many products and applications including transportation fuels. Its biodegradability and its 100-year history of safe production, use, and handling make methanol future-proof . Moreover, the utilization status and future role of methanol as a platform molecule in the energy system is being analyzed .
Propiedades
IUPAC Name |
[(4S)-2,2-dimethyl-1,3-dioxan-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-7(2)9-4-3-6(5-8)10-7/h6,8H,3-5H2,1-2H3/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFPDSDOOGPPBS-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCC(O1)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OCC[C@H](O1)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60509625 |
Source


|
| Record name | [(4S)-2,2-Dimethyl-1,3-dioxan-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60509625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85287-64-5 |
Source


|
| Record name | [(4S)-2,2-Dimethyl-1,3-dioxan-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60509625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1316398.png)

![2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine](/img/structure/B1316403.png)


![Oxazolo[4,5-b]pyridin-2-amine](/img/structure/B1316413.png)